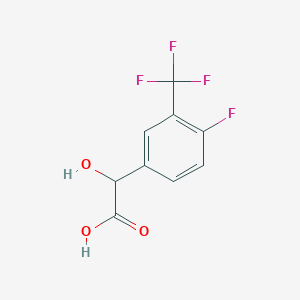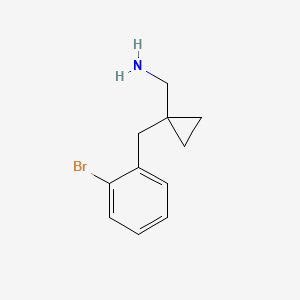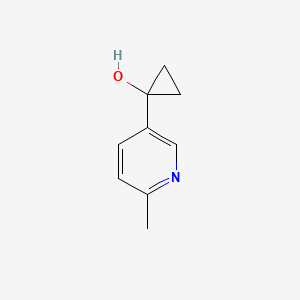
4-Fluoro-3-(trifluoromethyl)mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluoro and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)mandelic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the desired mandelic acid derivative.
Industrial Production Methods: Industrial production methods may involve more efficient and scalable processes, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(trifluoromethyl)mandelic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)mandelic acid: Similar structure but lacks the fluoro group.
4-Fluoromandelic acid: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)mandelic acid: Similar structure but the trifluoromethyl group is in a different position.
Uniqueness: 4-Fluoro-3-(trifluoromethyl)mandelic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
1214323-21-3 |
|---|---|
Molekularformel |
C9H6F4O3 |
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI-Schlüssel |
XKSUFCHGDGWBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)












